Cas no 2138172-09-3 (2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide)

2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide
- EN300-1110102
- 2138172-09-3
-
- インチ: 1S/C9H16N4O2/c1-7(6-15-2)12-8(14)5-13-4-3-11-9(13)10/h3-4,7H,5-6H2,1-2H3,(H2,10,11)(H,12,14)
- InChIKey: LLOAIXLZIMNCHZ-UHFFFAOYSA-N
- ほほえんだ: O(C)CC(C)NC(CN1C=CN=C1N)=O
計算された属性
- せいみつぶんしりょう: 212.12732577g/mol
- どういたいしつりょう: 212.12732577g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 82.2Ų
2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1110102-0.5g |
2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide |
2138172-09-3 | 95% | 0.5g |
$877.0 | 2023-10-27 | |
Enamine | EN300-1110102-0.1g |
2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide |
2138172-09-3 | 95% | 0.1g |
$804.0 | 2023-10-27 | |
Enamine | EN300-1110102-0.05g |
2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide |
2138172-09-3 | 95% | 0.05g |
$768.0 | 2023-10-27 | |
Enamine | EN300-1110102-0.25g |
2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide |
2138172-09-3 | 95% | 0.25g |
$840.0 | 2023-10-27 | |
Enamine | EN300-1110102-5.0g |
2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide |
2138172-09-3 | 5g |
$3770.0 | 2023-05-24 | ||
Enamine | EN300-1110102-10.0g |
2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide |
2138172-09-3 | 10g |
$5590.0 | 2023-05-24 | ||
Enamine | EN300-1110102-2.5g |
2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide |
2138172-09-3 | 95% | 2.5g |
$1791.0 | 2023-10-27 | |
Enamine | EN300-1110102-5g |
2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide |
2138172-09-3 | 95% | 5g |
$2650.0 | 2023-10-27 | |
Enamine | EN300-1110102-1g |
2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide |
2138172-09-3 | 95% | 1g |
$914.0 | 2023-10-27 | |
Enamine | EN300-1110102-10g |
2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide |
2138172-09-3 | 95% | 10g |
$3929.0 | 2023-10-27 |
2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide 関連文献
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamideに関する追加情報
Introduction to 2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide (CAS No. 2138172-09-3)
2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide is a compound of significant interest in the field of pharmaceutical chemistry, particularly due to its structural features and potential biological activities. This compound, identified by the CAS number 2138172-09-3, belongs to a class of molecules that have garnered attention for their role in drug discovery and development. The presence of an imidazole ring and an amide functional group in its structure suggests potential interactions with biological targets, making it a valuable candidate for further investigation.
The imidazole moiety is a common pharmacophore in medicinal chemistry, known for its ability to engage with various biological systems. In particular, the 1H-imidazole ring has been extensively studied for its role in modulating enzyme activity and receptor binding. The amino group attached to the imidazole ring further enhances its potential as a bioactive moiety, allowing for hydrogen bonding interactions that are critical for drug-receptor affinity. This structural feature makes 2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide a promising candidate for further exploration in therapeutic applications.
The N-(1-methoxypropan-2-yl)acetamide portion of the molecule introduces additional complexity and functionality. The methoxy group can influence the electronic properties of the molecule, potentially affecting its solubility and metabolic stability. The acetamide group, on the other hand, is known to be a versatile pharmacophore that can participate in hydrogen bonding and hydrophobic interactions, both of which are crucial for drug efficacy. The combination of these structural elements suggests that 2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide may exhibit unique pharmacological properties that make it suitable for various therapeutic interventions.
Recent research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in drug development. Heterocycles such as imidazole are frequently found in approved drugs due to their ability to mimic natural biomolecules and interact with biological targets in a specific manner. The compound 2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide is no exception, and its structural features align well with the criteria for bioactive molecules. Studies have shown that imidazole derivatives can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
In particular, the amino group on the imidazole ring has been shown to be crucial for binding to certain enzymes and receptors. This has led to the development of imidazole-based drugs that target specific pathways involved in disease progression. For instance, imidazole derivatives have been investigated for their potential in treating neurological disorders by modulating neurotransmitter receptors. The presence of both an amino group and an amide group in 2-(2-amino-1H-imidazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide suggests that it may have similar capabilities, making it a promising candidate for further exploration.
The N-(1-methoxypropan-2-yl)acetamide moiety also contributes to the potential bioactivity of this compound. The methoxy group can influence the electronic properties of the molecule, potentially affecting its solubility and metabolic stability. This is particularly important in drug development, where solubility and metabolic half-life are critical factors determining a drug's efficacy and safety profile. Additionally, the acetamide group can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity.
Recent advances in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy before conducting experimental studies. Virtual screening techniques have been used to identify potential hits from large libraries of compounds, including those containing imidazole rings. These methods have proven particularly effective in identifying candidates like 2-(2-amino-1H-imidazol-1-yli)-N-(1-methoxypropan - ilyl)acetamide that exhibit promising bioactivity profiles.
The synthesis of CAS No. 2138172 - 09 - 3 involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of functional groups such as the amino and amide moieties necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have made it possible to produce complex molecules like this one more efficiently than ever before.
Once synthesized, CAS No 2138172 - 09 - 3 can be subjected to various biochemical assays to evaluate its potential biological activity. These assays may include enzyme inhibition studies, receptor binding assays, and cell-based assays designed to measure cytotoxicity or other relevant effects. The results from these studies will provide valuable insights into the compound's therapeutic potential and help guide further development efforts.
The structural features of CAS No 213817209 - 3, particularly its imidazole ring and amide functional group, make it an attractive candidate for further investigation in drug discovery programs. The presence of both an amino group on the imidazole ring and an N-substituted acetamide moiety suggests that this compound may exhibit multiple points of interaction with biological targets, enhancing its potential as a therapeutic agent.
In conclusion,CAS No 213817209 - 3 represents a promising lead compound that warrants further exploration in pharmaceutical research. Its unique structural features combined with recent advances in computational chemistry and synthetic methodologies make it an ideal candidate for developing new drugs targeting various diseases. As research continues into this compound,CAS No 213817209 - 3, it is likely that new insights will emerge regarding its bioactivity profile and potential therapeutic applications.
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